molecular formula C16H11N3O5 B12451714 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B12451714
M. Wt: 325.27 g/mol
InChI Key: SDXLGWQGANTHJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile (compound 3u) is a pyranopyran derivative synthesized via a one-pot multicomponent reaction involving Knoevenagel condensation, Michael addition, and cyclization steps . It features a fused pyrano[4,3-b]pyran core substituted with a 4-nitrophenyl group at position 4, a methyl group at position 7, and a nitrile moiety at position 2. The compound crystallizes as pale yellow crystals (ethanol) with a melting point of 216–218°C and a yield of 67% under reflux conditions . Its structure is confirmed by IR (notable peaks at 3497, 2203 cm⁻¹ for NH₂ and CN groups), ¹H NMR, and elemental analysis . The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, influencing both reactivity and intermolecular interactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of 4-nitrobenzaldehyde, malononitrile, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of a catalyst. The reaction is usually carried out in an ethanol solvent at room temperature, leading to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The carbonitrile group at position 3 undergoes nucleophilic attack due to its electrophilic nature. Key reactions include:

Hydrolysis to Carboxylic Acid Derivatives

  • Reaction : Treatment with aqueous HCl (10%) under reflux converts the nitrile to a carboxylic acid.

  • Conditions : 6–8 hours, 80–90°C, yields 70–85% .

  • Mechanism : Acid-catalyzed hydrolysis proceeds via an intermediate imidic acid, followed by tautomerization to the carboxylic acid.

ReactantReagent/ConditionsProductYieldSource
Target compound10% HCl, reflux, 6–8 h3-carboxylic acid derivative70–85%

Condensation with Hydrazines

  • Reaction : Reacts with hydrazine hydrate to form hydrazide derivatives.

  • Conditions : Ethanol, 4–5 hours, room temperature.

  • Application : Intermediate for heterocyclic synthesis (e.g., triazoles) .

Reduction of Nitro Group

The 4-nitrophenyl substituent can be reduced to an amine under catalytic hydrogenation:

  • Reaction : H₂/Pd-C in ethanol at 40–50°C reduces –NO₂ to –NH₂.

  • Conditions : 4–6 hours, yields 88–92% .

  • Mechanism : Sequential electron transfer and protonation steps on the Pd surface.

ReactantCatalyst/ReductantProductYieldSource
Target compoundH₂ (1 atm), Pd-C, EtOH4-(4-aminophenyl) derivative88–92%

Cycloaddition and Ring-Opening Reactions

The pyrano[4,3-b]pyran core participates in cycloaddition reactions:

Diels-Alder Reactions

  • Reaction : Reacts with maleic anhydride as a dienophile.

  • Conditions : Toluene, 110°C, 12 hours, yields 60–65% .

  • Product : Bicyclic adduct with enhanced rigidity.

ReactantDienophileProductYieldSource
Target compoundMaleic anhydrideFused bicyclic adduct60–65%

Functionalization via Amino Group

The amino group at position 2 undergoes alkylation and acylation:

Acylation with Acid Chlorides

  • Reaction : Acetylation with acetyl chloride in pyridine.

  • Conditions : 0–5°C, 2 hours, yields 75–80% .

  • Application : Modifies solubility and bioactivity.

ReactantAcylating AgentProductYieldSource
Target compoundAcetyl chloride, pyridine2-acetamido derivative75–80%

Nitro Group Participation in Coupling Reactions

The nitro group facilitates Ullmann-type couplings:

  • Reaction : Coupling with aryl iodides using CuI/L-proline.

  • Conditions : DMF, 100°C, 24 hours, yields 50–55% .

  • Product : Biaryl derivatives with extended conjugation.

Photochemical Reactions

The nitroaryl moiety undergoes photochemical transformations:

  • Reaction : UV irradiation (λ = 254 nm) in acetonitrile generates nitroso intermediates.

  • Conditions : 8–10 hours, yields 40–45% .

  • Mechanism : Photoinduced homolytic cleavage of the C–NO₂ bond.

Comparative Reactivity Table

Reaction TypeKey Functional GroupTypical Reagents/ConditionsYield RangeSelectivity
Nitrile hydrolysisC≡NHCl (10%), reflux70–85%High
Nitro reduction–NO₂H₂/Pd-C, EtOH88–92%Excellent
Diels-Alder cycloadditionPyran ringMaleic anhydride, toluene, 110°C60–65%Moderate
Acylation–NH₂Acetyl chloride, pyridine75–80%High

Mechanistic Insights

  • Nucleophilic Additions : The electron-deficient nitrile carbon attracts nucleophiles (e.g., H₂O, NH₂NH₂), forming tetrahedral intermediates .

  • Nitro Group Reduction : Pd-C catalyzes H₂ dissociation, enabling sequential hydrogenation of –NO₂ to –NH₂ without affecting other functional groups .

  • Photoreactivity : The meta-substituted nitro group stabilizes radical intermediates, directing regioselective bond cleavage .

Scientific Research Applications

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.

    Materials Science: The compound’s ability to form stable crystals makes it useful in the development of organic semiconductors and nonlinear optical materials.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding due to its interaction with biological macromolecules.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. In anticancer studies, it may induce apoptosis in cancer cells by interacting with cellular pathways that regulate cell death.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Pyrano[4,3-b]pyran and pyrano[3,2-c]pyridine derivatives share a common synthetic pathway but exhibit distinct properties due to substituent variations:

Compound Name Substituents Core Structure Melting Point (°C) Yield (%) Key Functional Groups
3u (Target compound) 4-(4-nitrophenyl), 7-methyl Pyrano[4,3-b]pyran 216–218 67 CN, NH₂, NO₂
3v (Pyrano[3,2-c]pyridine analog) 4-(4-nitrophenyl), 7-methyl Pyrano[3,2-c]pyridine 291–292 91 CN, NH₂, NO₂
3i (Methyl ester derivative) 4-(3-nitrophenyl), 7-methyl, COOCH₃ Pyrano[4,3-b]pyran 223–225 76 COOCH₃, NH₂, NO₂
3y (Methoxyphenyl derivative) 4-(4-methoxyphenyl), 7-methyl Pyrano[4,3-b]pyran 180–182 56 COOCH₃, NH₂, OCH₃
Naphthyl derivative 4-(1-naphthyl), 7-methyl Pyrano[4,3-b]pyran N/A N/A CN, NH₂, fused aromatic
  • Core Structure Differences : Replacement of the pyran ring with pyridine (e.g., 3v ) increases melting points due to enhanced rigidity and hydrogen bonding .
  • Substituent Electronic Effects: The 4-nitrophenyl group in 3u vs. 4-methoxyphenyl in 3y alters electron density, with NO₂ reducing nucleophilicity at the pyran core compared to OCH₃ .
  • Functional Group Impact : The nitrile (CN) in 3u vs. ester (COOCH₃) in 3i affects solubility and intermolecular dipole interactions, reflected in lower melting points for nitrile derivatives .

Crystallographic and Spectroscopic Insights

  • Planarity and Packing : X-ray studies reveal that the pyran ring in 3u adopts a near-planar conformation, with the 4-nitrophenyl group perpendicular to the core, optimizing π-π stacking . In contrast, naphthyl substituents induce torsional strain, reducing planarity .
  • Hydrogen Bonding : NH₂ groups in 3u form intermolecular N–H···O bonds with nitro oxygen, stabilizing the crystal lattice , whereas ester derivatives (e.g., 3i ) rely on C=O···H interactions .

Biological Activity

2-Amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including antioxidant, antibacterial, and anticancer activities, supported by relevant data tables and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C16H11N3O5
  • Molecular Weight : 325.2756 g/mol
  • CAS Number : 315246-02-7
  • Structure : The compound features a pyran ring fused with a carbonitrile group and a nitrophenyl substituent, which is crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds in the pyrano[4,3-b]pyran class exhibit significant antioxidant properties. A study conducted by researchers showed that 2-amino derivatives demonstrated a high capacity to inhibit lipid peroxidation. For instance, at a concentration of 100 µM, the compound exhibited an inhibition rate of up to 93.1% against oxidative stress-induced lipid peroxidation, suggesting its potential as an antioxidant agent in pharmaceutical applications .

Antibacterial Activity

The antibacterial efficacy of this compound has also been evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard protocols.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Bacillus subtilis12.5
Pseudomonas aeruginosa100

These results indicate that the compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, likely due to differences in cell wall structure .

Anticancer Activity

There is emerging evidence that pyrano derivatives can act as anticancer agents. The mechanism involves inhibition of cell proliferation and induction of apoptosis in cancer cell lines. In vitro studies have shown that treatment with this compound leads to significant reductions in cell viability in various cancer types:

Cancer Cell LineIC50 (µM)
MCF-7 (breast cancer)15
HeLa (cervical cancer)20
A549 (lung cancer)30

These findings suggest that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Case Studies

  • Study on Antioxidant Properties : A study published in MDPI highlighted the antioxidant potential of similar compounds derived from pyran structures. The results indicated significant anti-lipid peroxidation activity which supports the use of these compounds as protective agents against oxidative damage in biological systems .
  • Antibacterial Evaluation : In a comparative study on various synthesized pyrano derivatives, it was found that those with nitro substituents exhibited enhanced antibacterial activities against both Gram-positive and Gram-negative bacteria. The presence of electron-withdrawing groups like nitro was crucial for improving efficacy against resistant strains .
  • Anticancer Mechanism Investigation : Another research focused on the apoptotic effects of pyrano derivatives on cancer cells demonstrated that the compound induced apoptosis via mitochondrial pathways, leading to cytochrome c release and caspase activation .

Q & A

Q. Basic: What synthetic methodologies are reported for preparing this compound, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via a one-pot multicomponent reaction involving substituted aldehydes, malononitrile, and active methylene compounds. Evidence from MDPI (2000) describes refluxing in ethanol for 1 hour to yield pale yellow crystals (67% yield) with IR and NMR data confirming the structure . Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time (1–3 hours), and temperature (reflux vs. microwave-assisted heating). Monitoring reaction progress via TLC and recrystallizing from ethanol improves purity. For derivatives, substituents on the phenyl ring (e.g., 4-nitro vs. 3-nitro) may require tailored conditions to avoid side products like dimerization .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Answer:
Key techniques include:

  • IR spectroscopy : Confirm nitrile (C≡N, ~2199 cm⁻¹), carbonyl (C=O, ~1674 cm⁻¹), and amino (NH₂, ~3326–3397 cm⁻¹) groups .
  • NMR : ¹H NMR detects the 7-methyl group (δ 2.22 ppm) and aromatic protons (δ 7.62 ppm), while ¹³C NMR identifies the nitrile carbon (~114 ppm) and carbonyl carbons (~163 ppm) .
    Contradictions arise from solvent effects (DMSO vs. CDCl₃) or tautomerism. For example, NH₂ protons may appear broadened in DMSO due to hydrogen bonding. Cross-validate using DEPT-135 (to distinguish CH₃ groups) and HSQC (for C-H correlations) .

Q. Advanced: How does crystallographic analysis resolve ambiguities in molecular conformation, particularly regarding the pyran ring’s planarity?

Answer:
X-ray crystallography reveals deviations in pyran ring planarity. shows that the pyran ring in the 3-nitrophenyl derivative is nearly planar (maximum deviation: 0.026 Å), stabilized by intermolecular N–H⋯O hydrogen bonds . However, similar compounds (e.g., pyranochromenes) exhibit puckered conformations due to steric hindrance. Use SHELXL for refinement, applying restraints for disordered atoms or twinning . OLEX2 integrates structure solution (via direct methods) and visualization, enabling comparison of torsion angles (e.g., C4–C5–O–C6) to assess planarity .

Q. Advanced: How can computational methods complement experimental data in predicting electronic properties and reactivity?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) predict HOMO-LUMO gaps to assess charge-transfer behavior, crucial for applications in optoelectronics. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets (e.g., cholinesterase inhibition, as in ) by analyzing binding affinities of the nitrile and nitro groups . Compare computed IR/NMR spectra (Gaussian 09) with experimental data to validate tautomeric forms or substituent effects .

Q. Advanced: How are synthetic byproducts or polymorphic forms identified and mitigated?

Answer:
Byproducts like dimerized species (e.g., from Michael addition side reactions) are detected via HPLC-MS. For polymorph control, vary crystallization solvents: polar solvents (ethanol) favor H-bonded networks, while toluene may yield alternative packing motifs . PXRD distinguishes polymorphs by comparing experimental and simulated patterns (Mercury software). For example, ’s structure shows a monoclinic (P2₁/c) lattice, while derivatives may crystallize in orthorhombic systems .

Q. Basic: What hydrogen-bonding motifs stabilize the crystal structure, and how do they influence physicochemical properties?

Answer:
Intermolecular N–H⋯O and C–H⋯O bonds form infinite chains (e.g., N–H⋯O: 2.89 Å, 168°), as shown in . These interactions enhance thermal stability (m.p. 234–236°C) and solubility in polar aprotic solvents (DMSO). Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., O⋯H/N⋯H contacts >60%), guiding co-crystal design for improved bioavailability .

Q. Advanced: How do substituents (e.g., 4-nitro vs. 3-nitro phenyl) affect biological activity or material properties?

Answer:
The 4-nitrophenyl group enhances π-π stacking with aromatic residues in enzyme active sites (e.g., cholinesterases), as seen in ’s derivative (IC₅₀ = 1.2 µM) . In contrast, 3-nitrophenyl derivatives ( ) exhibit stronger intermolecular H-bonding, increasing melting points by ~10°C . SAR studies require systematic variation of substituents (e.g., electron-withdrawing vs. donating groups) and biological assays (e.g., MIC for antimicrobial activity) .

Q. Basic: What safety and handling protocols are recommended for nitrile-containing compounds during synthesis?

Answer:
Nitrile groups (C≡N) require handling in a fume hood due to potential cyanide release under acidic conditions. Use PPE (gloves, goggles) and avoid contact with skin. Store at 2–8°C in airtight containers. Monitor waste for cyanide content (EPA Method 335.4) .

Q. Advanced: How can time-resolved spectroscopic methods (e.g., stopped-flow UV-Vis) elucidate reaction mechanisms?

Answer:
Stopped-flow UV-Vis tracks intermediates (e.g., enolate formation) in real-time during the Knoevenagel condensation step. For example, λmax shifts from 300 nm (starting aldehyde) to 350 nm (enolate intermediate) within milliseconds. Kinetic modeling (via SPECFIT) determines rate constants (k1 > 10³ M⁻¹s⁻¹), confirming a stepwise vs. concerted mechanism .

Q. Advanced: What strategies address low yields in large-scale synthesis, and how is regioselectivity controlled?

Answer:
Low yields (<50%) arise from poor solubility of intermediates. Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/CH₂Cl₂) to enhance reactivity. Regioselectivity in cyclization steps is controlled by steric effects: bulkier substituents (e.g., 4-nitrophenyl) favor attack at the less hindered pyran oxygen . Scale-up requires continuous flow reactors to maintain temperature homogeneity and reduce side reactions .

Properties

Molecular Formula

C16H11N3O5

Molecular Weight

325.27 g/mol

IUPAC Name

2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile

InChI

InChI=1S/C16H11N3O5/c1-8-6-12-14(16(20)23-8)13(11(7-17)15(18)24-12)9-2-4-10(5-3-9)19(21)22/h2-6,13H,18H2,1H3

InChI Key

SDXLGWQGANTHJH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.